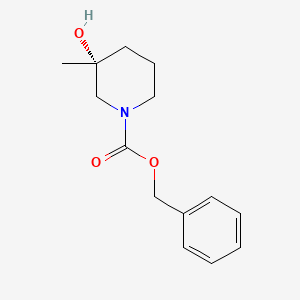

benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate

Description

Benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate (CAS 2102409-77-6) is a six-membered aliphatic heterocyclic compound with a piperidine backbone. Its molecular formula is C₁₄H₁₉NO₃, and its molar mass is 249.31 g/mol . The structure features a benzyl ester group at the 1-position and a hydroxyl and methyl group at the stereogenic 3R position. This compound is widely used as a chiral intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules requiring specific stereochemistry .

Properties

IUPAC Name |

benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(17)8-5-9-15(11-14)13(16)18-10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKWYVSEDPFHGW-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloroformate with (3R)-3-hydroxy-3-methylpiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactors allows for better control over reaction conditions, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of benzyl (3R)-3-oxo-3-methylpiperidine-1-carboxylate.

Reduction: Formation of benzyl (3R)-3-hydroxy-3-methylpiperidine-1-methanol.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: The compound is used in studies investigating the biological activity of piperidine derivatives and their potential therapeutic effects.

Mechanism of Action

The mechanism of action of benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Enantiomeric Pair: (3S)-Hydroxy-3-Methyl Analogue

- Compound : Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate

- CAS : 2007919-21-1

- Molecular Formula: C₁₄H₁₉NO₃ (identical to the 3R isomer)

- Key Difference : The stereochemistry at the 3-position is inverted (S-configuration).

- Implications : Enantiomers often exhibit distinct biological activities. For example, the 3R isomer may show higher affinity for specific enzyme targets compared to the 3S form due to spatial compatibility in chiral environments .

Amino-Substituted Derivative

- Compound: Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate

- CAS : 2165763-97-1

- Molecular Formula : C₁₄H₂₀N₂O₂

- Key Difference: Hydroxyl group replaced by an amino (-NH₂) group.

- Implications: The amino group enhances nucleophilicity, making this compound suitable for forming amide bonds or participating in reductive amination. Its hydrochloride salt form (common in pharmaceuticals) improves solubility .

Tosyloxy-Substituted Pyrrolidine Analogue

- Compound : Benzyl (3R)-3-(p-tolylsulfonyloxy)pyrrolidine-1-carboxylate

- CAS: Not specified (MDL: MFCD18252854)

- Molecular Formula: C₂₀H₂₃NO₅S

- Key Differences :

Fluorinated Piperidine Derivative

- Compound : Benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate

- CAS : 1207853-10-8

- Molecular Formula: C₁₃H₁₆FNO₃

- Key Differences :

Boc-Protected Hydroxy-Methyl Piperidine

- Compound : tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate

- CAS: Not specified

- Molecular Formula: C₁₂H₂₃NO₃

- Key Differences: Protecting Group: tert-butoxycarbonyl (Boc) replaces benzyl ester, offering orthogonal protection strategies in multi-step syntheses. Boc groups are acid-labile, enabling selective deprotection under mild conditions compared to benzyl esters, which require hydrogenolysis .

Data Table: Structural and Functional Comparison

Key Research Findings

- Stereochemical Impact: The 3R configuration in the target compound is critical for binding to γ-aminobutyric acid (GABA) receptors in CNS-targeting drugs, whereas the 3S enantiomer shows reduced activity .

- Reactivity Trends: Tosyloxy-substituted analogs (e.g., ) are pivotal in Suzuki-Miyaura couplings, while amino derivatives () serve as precursors for kinase inhibitors .

Biological Activity

Benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate is a piperidine derivative characterized by a hydroxyl group at the 3-position and a carboxylate moiety. Its structure facilitates interactions with various biological targets, making it a candidate for studying neurodegenerative diseases and other conditions.

The biological activity of benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .

- Cellular Signaling Modulation : It may modulate signaling pathways by interacting with receptors or enzymes, leading to changes in cellular responses. The exact pathways involved depend on the specific application and context of use.

In Vitro Studies

Research has demonstrated that benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate exhibits significant biological activity in various in vitro assays:

- AChE and BChE Inhibition : Studies indicate that this compound shows promising inhibitory effects on AChE and BChE, which are crucial for neurotransmitter breakdown. For example, compounds similar to benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate have shown IC50 values indicating effective inhibition .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate | X | AChE/BChE |

| Donepezil | Y | AChE |

| Galanthamine | Z | AChE |

Note: Actual IC50 values need to be sourced from specific studies.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties against oxidative stress. In human dopaminergic neuroblastoma SH-SY5Y cells, it demonstrated protective effects under oxidative conditions, suggesting its potential utility in neurodegenerative disease models .

Case Studies

Several studies have explored the therapeutic potential of benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate:

- Alzheimer's Disease Models : In a study focusing on Alzheimer's disease-related mechanisms, derivatives of this compound were shown to penetrate the blood-brain barrier effectively and exhibit low neurotoxicity while providing significant AChE inhibition .

- Oxidative Stress Protection : Another study highlighted the protective effects of similar compounds against oxidative stress-induced cell death in neuronal cell lines, emphasizing their potential as neuroprotective agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.